molecular formula C17H27N3O4S2 B2723294 N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898406-41-2

N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2723294
CAS No.: 898406-41-2
M. Wt: 401.54
InChI Key: WLEXBUZWKCQJNN-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H27N3O4S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications

Aromatase Inhibition and Cancer Therapy

Compounds with similar structural features, such as those involving piperidine derivatives, have been investigated for their potential as aromatase inhibitors, which are essential for the treatment of hormone-dependent breast cancer. For instance, the study by Hartmann and Batzl (1986) demonstrated the synthesis and evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as potent inhibitors of estrogen biosynthesis, suggesting a potential pathway for cancer therapy research (Hartmann & Batzl, 1986).

Anticancer and Antibacterial Activities

Another study highlighted the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to significant antibacterial activity. This indicates the potential use of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Synthetic Analgesics

The structural motif of piperidine is also prevalent in the development of synthetic analgesics. A study by Van Daele et al. (1976) synthesized 4-arylamino-4-piperdinecarboxylic acids, leading to potent analgesics, emphasizing the importance of such structures in pain management research (Van Daele et al., 1976).

Antithrombin Agents

Furthermore, the stereostructure of hydrophobic carboxamide portions, as seen in similar compounds, has been shown to significantly influence the inhibitory effect on thrombin, indicating the potential for designing antithrombotic agents (Okamoto et al., 1981).

Properties

IUPAC Name

N'-(2-methylpropyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S2/c1-13(2)12-19-17(22)16(21)18-9-8-14-6-3-4-10-20(14)26(23,24)15-7-5-11-25-15/h5,7,11,13-14H,3-4,6,8-10,12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEXBUZWKCQJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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